molecular formula C14H9BrN6O B1680820 SB-265610 CAS No. 211096-49-0

SB-265610

Cat. No.: B1680820
CAS No.: 211096-49-0
M. Wt: 357.16 g/mol
InChI Key: SEDUMQWZEOMXSO-UHFFFAOYSA-N
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Description

SB 265610: is a selective, competitive, nonpeptide, and allosteric antagonist of the chemokine receptor type 2 (CXCR2). This compound is known for its ability to block cytokine-induced neutrophil chemoattractant-1 (CINC-1)-induced calcium mobilization and neutrophil chemotaxis . It has been widely used in scientific research to study inflammatory responses and related pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: SB 265610 can be synthesized through a multi-step process involving the reaction of 2-bromophenyl isocyanate with 7-cyano-1H-benzo[d][1,2,3]triazole-4-amine. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions .

Industrial Production Methods: While specific industrial production methods for SB 265610 are not widely documented, the synthesis generally follows similar organic chemistry principles used in laboratory settings. The process involves the careful control of reaction conditions to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: SB 265610 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the bromine atom and the cyano group. These reactions can be facilitated by various reagents and catalysts under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a nucleophile can yield various substituted derivatives of SB 265610 .

Scientific Research Applications

Chemistry: SB 265610 is used as a tool compound to study the binding and inhibition of CXCR2 receptors. It helps in understanding the structure-activity relationships of chemokine receptor antagonists .

Biology: In biological research, SB 265610 is utilized to investigate the role of CXCR2 in neutrophil chemotaxis and inflammatory responses. It has been shown to inhibit neutrophil accumulation in models of lung injury and other inflammatory conditions .

Medicine: SB 265610 has potential therapeutic applications in treating diseases characterized by excessive neutrophil infiltration, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. It is also being explored for its anti-cancer properties due to its ability to modulate the tumor microenvironment .

Industry: While its primary use is in research, SB 265610’s role in modulating inflammatory pathways makes it a candidate for drug development and pharmaceutical applications .

Mechanism of Action

Biological Activity

SB-265610 is a potent antagonist of the C-X-C chemokine receptor type 2 (CXCR2), which plays a crucial role in mediating inflammatory responses, particularly in the recruitment of neutrophils to sites of inflammation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for therapeutic applications.

  • Chemical Name : N-(2-Bromophenyl)-N'-(7-cyano-1H-benzotriazol-4-yl)urea
  • Molecular Formula : C14H9BrN6O
  • Purity : ≥98%

This compound acts as an allosteric inverse agonist at the CXCR2 receptor. It binds to a site distinct from the agonist binding site, effectively preventing receptor activation by interfering with G protein coupling. This mechanism has been demonstrated through various binding studies, which show that this compound can shift concentration-response curves for CXCR2 agonists like IL-8 and GROα, indicating its inhibitory effects on receptor signaling pathways .

In Vitro Activity

  • Calcium Mobilization Assays :
    • This compound inhibits CINC-1-mediated calcium mobilization with an IC50 value of 3.4 nM, while it does not affect C5a-mediated mobilization (IC50 = 6800 nM) .
  • Chemotaxis Inhibition :
    • The compound significantly inhibits chemotaxis induced by CINC in neutrophils, demonstrating its potential to modulate immune cell migration .

In Vivo Efficacy

  • Inflammatory Lung Injury :
    • In animal models, this compound has been shown to attenuate neutrophil accumulation in inflammatory lung injury scenarios, suggesting its utility in treating conditions like acute respiratory distress syndrome (ARDS) .
  • Bronchopulmonary Dysplasia (BPD) :
    • A study involving premature sheep indicated that treatment with this compound reduced leukocyte influx and improved survival rates in models of BPD . The results highlighted that CXCR2 antagonism could mitigate inflammatory responses critical to the development of this condition.
  • Chronic Neutropenia Models :
    • Research on patients with chronic neutropenia demonstrated that blockade of CXCR2 using this compound can influence neutrophil migration dynamics, confirming its role in modulating immune responses under pathological conditions .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study FocusModel TypeKey Findings
Calcium MobilizationIn VitroIC50 for CINC-1: 3.4 nM; no effect on C5a
ChemotaxisNeutrophilsSignificant inhibition of CINC-induced chemotaxis
Lung InjuryAnimal ModelReduced neutrophil accumulation in ARDS models
Bronchopulmonary DysplasiaPremature SheepImproved survival rates; reduced leukocyte influx
Chronic NeutropeniaHuman Patient SamplesAltered neutrophil migration dynamics

Case Study 1: Efficacy in Lung Injury

In a controlled experiment involving Sprague-Dawley rats, this compound was administered alongside LPS to assess its protective effects against inflammatory lung injury. The results showed a marked reduction in total white blood cell (WBC) and neutrophil counts in bronchoalveolar lavage fluid (BALF), indicating effective modulation of the inflammatory response .

Case Study 2: Chronic Neutropenia

A cohort study examined patients with biallelic CXCR2 mutations. The administration of this compound confirmed its role in restoring chemotactic responses in neutrophils, highlighting its potential therapeutic applications for conditions characterized by impaired neutrophil function .

Properties

IUPAC Name

1-(2-bromophenyl)-3-(7-cyano-2H-benzotriazol-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN6O/c15-9-3-1-2-4-10(9)17-14(22)18-11-6-5-8(7-16)12-13(11)20-21-19-12/h1-6H,(H2,17,18,22)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDUMQWZEOMXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C3=NNN=C23)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175339
Record name SB-265610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211096-49-0
Record name SB-265610
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211096490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-265610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 211096-49-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SB-265610
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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